3-Amino-5-bromopyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-5-bromopyridine and its derivatives involves multiple steps, including bromination, amination, and sometimes palladium-catalyzed reactions. One study demonstrates the synthesis of 3-Amino-5-bromo-2-iodopyridine through the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in acetic acid, highlighting the chemical versatility of the compound (Bunker et al., 2008). Another approach for synthesizing derivatives involves the direct bromination of 2,2′-bipyridine, illustrating the compound's role in forming structurally complex molecules (Romero & Ziessel, 1995).
Molecular Structure Analysis
Studies on the molecular structure of 3-Amino-5-bromopyridine derivatives utilize quantum mechanical and spectroscopic methods. For example, research on 2-Amino-3-bromo-5-nitropyridine provides insights into the molecular equilibrium geometry, vibrational frequencies, and electronic characteristics through DFT/B3LYP calculations, comparing theoretical data with experimental FT-IR and FT-Raman spectral data (Abraham, Prasana, & Muthu, 2017).
Chemical Reactions and Properties
3-Amino-5-bromopyridine participates in various chemical reactions, including palladium-catalyzed amination, to produce compounds like 2-amino-5-[18F]fluoropyridines. This showcases its utility in synthesizing labeled molecules for imaging studies (Pauton et al., 2019). Another study highlights its role in generating BAZ2B bromodomain ligands, underlining the compound's significance in medicinal chemistry (Marchand, Lolli, & Caflisch, 2016).
Physical Properties Analysis
The physical properties of 3-Amino-5-bromopyridine derivatives, such as 3-and 4-amino-2-bromopyridine, have been explored through experimental and theoretical studies. These studies provide detailed insights into optimized geometries, vibrational frequencies, and electronic structures, facilitating a deeper understanding of the compound's characteristics (Kandasamy & Velraj, 2012).
Chemical Properties Analysis
Electrochemical carboxylation in ionic liquids presents a novel method for modifying 3-Amino-5-bromopyridine, converting it to 6-aminonicotinic acid with CO2. This process demonstrates the compound's reactivity and potential for creating value-added products in a sustainable manner (Feng, Huang, Liu, & Wang, 2010).
Scientific Research Applications
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Agrochemical Industry
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Research and Development
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Pharmaceutical Industry
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Green Preparation of Tryptamine Salicylic Acid Compounds
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Dye Production
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Food, Drug, Pesticide or Biocidal Product Use
Safety And Hazards
Future Directions
While specific future directions for 3-Amino-5-bromopyridine are not explicitly mentioned in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
5-bromopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQXGHBCDCOOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355834 | |
Record name | 3-Amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromopyridine | |
CAS RN |
13535-01-8 | |
Record name | 3-Amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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